molecular formula C41H45O22+ B12097734 Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside CAS No. 142506-21-6

Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside

Cat. No.: B12097734
CAS No.: 142506-21-6
M. Wt: 889.8 g/mol
InChI Key: AVYXHYMPVRRQIG-AHMSEWCKSA-O
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Description

Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside is a type of anthocyanin, a class of compounds known for their vibrant colors and antioxidant properties. This compound is found in various fruits and vegetables, contributing to their red, purple, and blue hues. Anthocyanins, including cyanidin derivatives, are widely studied for their potential health benefits, including anti-inflammatory, anti-cancer, and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyanidin 3-xylosyl(coumaroylglucosyl)galactoside typically involves the glycosylation of cyanidin with specific sugar moieties. The process often requires the use of glycosyltransferases, enzymes that facilitate the transfer of sugar molecules to the cyanidin structure. The reaction conditions usually involve controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological methods, such as the use of genetically modified microorganisms. For example, Escherichia coli can be engineered to express the necessary enzymes for the biosynthesis of this compound. This method allows for large-scale production with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can alter the structure and properties of the compound, affecting its stability and bioactivity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of quinones, while reduction can yield leucoanthocyanidins .

Scientific Research Applications

Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside has numerous scientific research applications. In chemistry, it is studied for its antioxidant properties and potential as a natural dye. In biology, it is investigated for its role in plant pigmentation and stress responses. In medicine, it is explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities. Additionally, it has applications in the food industry as a natural colorant and preservative .

Mechanism of Action

The mechanism of action of cyanidin 3-xylosyl(coumaroylglucosyl)galactoside involves its interaction with various molecular targets and pathways. It exerts its effects primarily through its antioxidant activity, scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways related to inflammation, apoptosis, and cell proliferation. For example, it can activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, leading to the suppression of gluconeogenesis and induction of cellular senescence .

Comparison with Similar Compounds

Cyanidin 3-xylosyl(coumaroylglucosyl)galactoside is unique among anthocyanins due to its specific glycosylation pattern, which enhances its stability and bioactivity. Similar compounds include cyanidin 3-O-galactoside, cyanidin 3-O-glucoside, and cyanidin 3-xylosyl(feruloylglucosyl)galactoside. These compounds share similar biosynthetic pathways and antioxidant properties but differ in their glycosylation patterns and resulting bioactivities .

Properties

CAS No.

142506-21-6

Molecular Formula

C41H45O22+

Molecular Weight

889.8 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C41H44O22/c42-18-5-1-16(2-6-18)3-8-29(48)56-14-27-31(50)33(52)36(55)39(61-27)58-15-28-32(51)34(53)38(63-40-35(54)30(49)24(47)13-57-40)41(62-28)60-26-12-20-22(45)10-19(43)11-25(20)59-37(26)17-4-7-21(44)23(46)9-17/h1-12,24,27-28,30-36,38-41,47,49-55H,13-15H2,(H4-,42,43,44,45,46,48)/p+1/t24-,27-,28-,30+,31-,32+,33+,34+,35-,36-,38-,39-,40+,41-/m1/s1

InChI Key

AVYXHYMPVRRQIG-AHMSEWCKSA-O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC=C(C=C7)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)COC6C(C(C(C(O6)COC(=O)C=CC7=CC=C(C=C7)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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